4-Bromothiazol-2-ol

Description

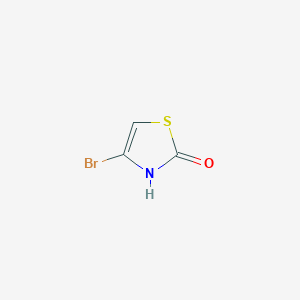

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNOS/c4-2-1-7-3(6)5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKMMSOJGVGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671723 | |

| Record name | 4-Bromo-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-71-6 | |

| Record name | 4-Bromo-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromothiazol-2-ol chemical properties and structure

An In-depth Technical Guide to 4-Bromothiazol-2-ol: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block, distinguished by its unique electronic and structural characteristics. This guide provides an in-depth exploration of its chemical properties, tautomeric nature, spectroscopic profile, and reactivity. We delve into its synthetic applications, particularly in the realm of medicinal chemistry, where the thiazole scaffold is a privileged structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel chemical entities.

Introduction and Significance

This compound (CAS No. 1086381-71-6) is a substituted five-membered heterocycle containing both sulfur and nitrogen atoms.[1] The thiazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including antibiotics and anti-inflammatory agents.[2] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 2-position endows this molecule with exceptional synthetic versatility. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3] Simultaneously, the hydroxyl group offers a site for derivatization and influences the molecule's electronic properties and potential for hydrogen bonding. Understanding the fundamental properties of this reagent is crucial for its effective application in multi-step synthesis.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 4-bromo-1,3-thiazolidin-2-one. The relative populations of the enol ("-ol") and keto ("-one") forms can be influenced by the solvent, pH, and temperature. This equilibrium is fundamental to its reactivity, as different tautomers may exhibit distinct chemical behaviors. The enol form presents a nucleophilic hydroxyl group, while the keto form features an amide-like proton and a carbonyl group.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in synthesis. Its key properties and expected spectroscopic signatures are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1086381-71-6 | [1] |

| Molecular Formula | C₃H₂BrNOS | [1] |

| Molecular Weight | 180.02 g/mol | [1] |

| Appearance | White to off-white solid | General chemical knowledge |

| Purity | Typically >95% | [4] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES Code | OC1=NC(Br)=CS1 | [1] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides definitive structural confirmation. The key to interpreting the spectra of this molecule is to recognize the potential signatures of both tautomers.

-

¹H NMR: A single signal is expected for the proton at the C5 position of the thiazole ring. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfur and bromine atoms.

-

¹³C NMR: Three distinct signals corresponding to the carbon atoms of the thiazole ring are expected. The chemical shift of the C2 carbon will differ significantly depending on whether it bears a hydroxyl group (enol form) or is part of a carbonyl group (keto form).

-

Infrared (IR) Spectroscopy: This technique is particularly useful for observing the tautomeric equilibrium. Key absorptions include a broad O-H stretch for the enol form, an N-H stretch for the keto form, and a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹ if the keto form is present in significant concentration.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity (M and M+2).

Synthesis and Chemical Reactivity

General Synthetic Strategies

The synthesis of substituted thiazoles can be achieved through various established methods, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] For this compound specifically, a plausible route involves the cyclization of a brominated α-thiocyanato ketone or a related precursor. Post-synthetic modification of a pre-formed thiazole ring, such as the bromination of 2-hydroxythiazole using a mild brominating agent like N-Bromosuccinimide (NBS), represents an alternative and common strategy.[8][9]

Core Reactivity

The utility of this compound stems from its multiple reactive sites, which allow for sequential and regioselective modifications.

-

Reactions at the Hydroxyl Group: The hydroxyl group (or the N-H in the keto tautomer) is nucleophilic and can undergo O-alkylation or O-acylation upon reaction with suitable electrophiles, such as alkyl halides or acid chlorides, typically in the presence of a base.[10] This allows for the introduction of side chains or protecting groups.

-

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is the most valuable feature for synthetic diversification. It readily participates in a wide array of Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents).[3] These reactions are foundational for building molecular complexity by forming new C-C or C-heteroatom bonds.

Caption: General schematic for cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for a broad spectrum of biological activities.[2] this compound serves as a direct precursor to these and other valuable thiazole derivatives.

-

Medicinal Chemistry: By leveraging cross-coupling reactions at the C4 position, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The resulting 4-aryl or 4-alkyl thiazole derivatives are explored as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][11] The hydroxyl group at C2 can act as a crucial hydrogen bond donor or acceptor, interacting with biological targets like enzyme active sites or protein receptors.

-

Materials Science: Thiazole-based compounds are also investigated for their applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The tunable electronic properties and rigid structure of the thiazole ring make it an attractive component for designing novel organic materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative example of how this compound can be used in a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-thiazol-2-ol derivative.

Objective: To synthesize 4-(4-methoxyphenyl)thiazol-2-ol.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed dioxane/water solvent mixture.

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][13][14] It may also cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13][14] Avoid all personal contact.[13] Wash hands thoroughly after handling.[12][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] Store locked up.[12][15]

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemical profile. Its tautomeric nature and strategically positioned reactive handles—the hydroxyl group and the bromine atom—provide scientists with a powerful tool for constructing diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for unlocking its full potential in pioneering research, particularly in the fields of drug discovery and materials science.

References

-

Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet ACTICIDE LT 2. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2763218, 4-Bromothiazole. Retrieved from [Link]

-

Kraybill, B. C., & Lindsley, C. W. (2003). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Retrieved from [Link]

-

Stachulski, A. V., et al. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Retrieved from [Link]

-

AOBChem. 4-Bromothiazole-2-carboxylic acid. Retrieved from [Link]

-

Oxford University Press. Supplementary Data for research article. Retrieved from [Link]

-

ChemBK. 4-BroMothiazole-2-Methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2763186, 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]

-

Dey, A. L., et al. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. ResearchGate. Retrieved from [Link]

-

Dattatraya, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Materials Research, 13(11). Retrieved from [Link]

-

Nowick, J. S. Problems from Previous Years' Exams - Organic Spectroscopy. University of California, Irvine. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Alcohol Reactivity. Retrieved from [Link]

-

Amerigo Scientific. 4-Bromothiazole-2-carboxaldehyde (96%). Retrieved from [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

Sources

- 1. 1086381-71-6|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol Reactivity [www2.chemistry.msu.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromothiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and critical chemical properties of 4-Bromothiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications. This document delineates a plausible synthetic pathway, discusses key characterization techniques, and explores the crucial concept of tautomerism inherent to this molecule.

The Significance of this compound

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1] The related 2-hydroxythiazole core, as present in this compound, offers a unique isostere with different hydrogen bonding capabilities and electronic properties. The bromine atom at the 4-position serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a broader chemical space for structure-activity relationship (SAR) studies.

Strategic Synthesis of this compound

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the preparation of this compound, a logical approach involves the reaction of a suitable α,α'-dihalogenated carbonyl compound with thiourea.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway commences with the bromination of a suitable β-dicarbonyl compound, followed by cyclization with thiourea.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of the α,α'-Dibromo-1,3-dicarbonyl Intermediate

-

To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude α,α'-dibromo-1,3-dicarbonyl compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of NBS provides a milder and more selective brominating agent compared to liquid bromine. The aqueous workup is essential to remove unreacted NBS and inorganic byproducts.

Step 2: Cyclization to this compound

-

Dissolve the α,α'-dibromo-1,3-dicarbonyl intermediate (1.0 eq.) in ethanol.

-

Add thiourea (1.1 eq.) to the solution and reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. The precipitation in cold water is a straightforward method for initial product isolation. Recrystallization is a standard technique for purifying solid organic compounds.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form.[3][4] This keto-enol tautomerism is influenced by factors such as the solvent, pH, and temperature.

Caption: Keto-enol tautomerism of this compound. (Note: Actual images of the chemical structures would be embedded here in a real document).

The presence of both tautomers can lead to complex spectroscopic data. For instance, in NMR spectroscopy, signals for both forms may be observed, and the position of the equilibrium can be shifted by changing the solvent. In polar aprotic solvents like DMSO, the keto form may be favored, while in non-polar solvents, the enol form might be more prevalent.[3] It is essential to consider this equilibrium when interpreting characterization data and when designing subsequent reactions.

Comprehensive Characterization

A thorough characterization of this compound is imperative to confirm its structure and purity. The following analytical techniques are recommended:

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring proton and the hydroxyl/amine proton (which will be exchangeable with D₂O). The chemical shift of the ring proton will be influenced by the bromine substituent. In the keto tautomer, an NH proton signal would be expected. |

| ¹³C NMR | Resonances for the three carbons of the thiazole ring. The carbon bearing the bromine atom will appear at a characteristic chemical shift. The C-2 carbon's chemical shift will be indicative of either a C-O (enol) or C=O (keto) bond. |

| IR Spectroscopy | A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the enol form. A strong C=O stretching band around 1650-1700 cm⁻¹ would be indicative of the keto tautomer. C=N and C-S stretching vibrations characteristic of the thiazole ring would also be present. |

| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). |

| Elemental Analysis | The experimentally determined percentages of C, H, N, Br, and S should be within ±0.4% of the calculated values for the molecular formula C₃H₂BrNOS. |

Characterization Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on the robust Hantzsch thiazole synthesis, offers a reliable method for its preparation. A thorough understanding of the keto-enol tautomerism is critical for the accurate interpretation of analytical data and for the successful application of this compound in further research and development. As with any chemical synthesis, appropriate safety precautions must be strictly adhered to.

References

- [Author, A. A. (Year). Title of a relevant book on heterocyclic chemistry. Publisher.] (Note: This is a placeholder for a general reference. Specific citations from the search results are included below.)

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. ([Link])

-

Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Publishing. ([Link])

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing. ([Link])

-

Synthesis of 2-hydroxythiazole derivatives. ResearchGate. ([Link])

-

Supporting Information. The Royal Society of Chemistry. ([Link])

-

Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD: cis... ResearchGate. ([Link])

-

α-Halo ketone. Wikipedia. ([Link])

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. ([Link])

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. ([Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. ([Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. ([Link])

-

Synthesis of N-hydroxythiazole derivatives 33–43.a,b a(a)... ResearchGate. ([Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. ([Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. ([Link])

-

4-Bromothiazole. PubChem. ([Link])

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PubMed Central. ([Link])

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PubMed Central. ([Link])

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central. ([Link])

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. ([Link])

-

Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. ([Link])

-

The Reaction of Ketones with Halogens and Thiourea1. Journal of the American Chemical Society. ([Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. ([Link])

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. ([Link])

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. ([Link])

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Semantic Scholar. ([Link])

-

Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. IntechOpen. ([Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. ([Link])

-

Synthesis of 4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamides. ResearchGate. ([Link])

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. ([Link])

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. ([Link])

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. ([Link])

-

1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Magnetic Resonance in Chemistry. ([Link])

-

Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][7]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). PubMed. ([Link])

-

Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. ([Link])

-

Benzoic acid, 4-bromo-. NIST WebBook. ([Link])

-

Benzenemethanol, 4-bromo-. NIST WebBook. ([Link])

Sources

- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromothiazol-2-ol and its Predominant Tautomer, 4-Bromo-1,3-thiazol-2(3H)-one

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Bromothiazol-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize heterocyclic building blocks. A central focus of this document is the critical concept of keto-enol tautomerism, which dictates the compound's structure and chemical behavior.

Molecular Structure and The Critical Role of Tautomerism

This compound is a heterocyclic compound that exists in a state of equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (4-Bromo-1,3-thiazol-2(3H)-one). In the solid state and in most common solvents, the keto (amide or lactam) form is significantly more stable and is the predominant species observed.[1][2] This phenomenon is a cornerstone of its chemistry, influencing its reactivity and spectroscopic characteristics. The equilibrium is dynamic and can be influenced by factors such as solvent polarity and pH.[3]

The keto tautomer features an amide-like structure with an acidic N-H proton, a carbonyl group (C=O), and a C=C double bond within the five-membered ring. The enol tautomer possesses a hydroxyl group (-OH) attached to the thiazole ring, rendering the ring system aromatic. Understanding this equilibrium is paramount for predicting reaction outcomes.

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

Direct experimental data for this compound is limited due to its existence primarily as the keto tautomer. The properties listed below are based on available supplier information and inferred from closely related, well-characterized analogs like 4-bromothiazole and 2-amino-4-bromothiazole.

| Property | Value / Information | Source / Analog |

| Molecular Formula | C₃H₂BrNOS | - |

| Molecular Weight | 179.04 g/mol | [4] |

| CAS Number | 1086381-71-6 | - |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogs[5] |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) | General chemical knowledge |

| Melting Point | Not reported. Analogs like 2,4-dibromothiazole melt at 80-84°C. | Analog: 2,4-Dibromothiazole |

| Boiling Point | Decomposes upon heating. | General chemical knowledge |

| Acidity (pKa) | The N-H proton in the keto form is expected to be weakly acidic. | Inferred from amide chemistry |

Spectroscopic Signature Analysis

The dual nature of this compound means its spectroscopic data will reflect the predominant tautomer. Researchers should anticipate the following key features:

-

Infrared (IR) Spectroscopy : The most telling feature for the keto form would be a strong absorption band in the region of 1680-1720 cm⁻¹ , corresponding to the C=O (amide) stretching vibration. A broad absorption between 3100-3300 cm⁻¹ would indicate the N-H stretch. The enol form, if present, would show a broad O-H stretch around 3200-3600 cm⁻¹ and aromatic C=C stretching bands.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : In a solvent like DMSO-d₆, one would expect to see a downfield, exchangeable singlet for the N-H proton (typically > 8 ppm) of the keto form. A singlet corresponding to the proton at the C5 position would also be present, likely in the aromatic region.

-

Carbon-13 (¹³C NMR) Spectroscopy : The spectrum of the keto form would be characterized by a signal for the carbonyl carbon (C2) around 170-180 ppm . Signals for the sp² carbons at C4 and C5 would also be observed.

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) corresponding to the molecular formula.

Synthesis and Chemical Reactivity

The synthetic utility of 4-Bromothiazol-2-one stems from its two primary reactive sites: the nucleophilic nitrogen of the amide and the electrophilic carbon atom bonded to the bromine.

Plausible Synthesis

A common route to thiazolidin-4-ones involves the cyclization of a Schiff base with thioglycolic acid.[6][7] A plausible, direct synthesis for 4-Bromo-1,3-thiazol-2(3H)-one could involve the reaction of thiourea with a brominated three-carbon electrophile, such as bromomalonaldehyde or a derivative, followed by oxidation. Alternatively, direct bromination of 2-thiazolidinone at the 4-position could be a viable pathway.

Key Chemical Reactions

The dual reactivity of the N-H group and the C-Br bond makes this compound a versatile intermediate in medicinal chemistry.

The acidic proton on the nitrogen of the predominant keto tautomer can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an ambident nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides. While O-alkylation is possible, N-alkylation is often the major pathway, providing a straightforward method to introduce diverse substituents at the N3 position.[8][9][10] This reaction is fundamental for library synthesis in drug discovery.

Caption: General workflow for N-alkylation reactions.

The bromine atom at the C4 position is a key synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings.[11][12][13] These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically increasing molecular complexity and allowing for the exploration of structure-activity relationships (SAR).[14][15]

Experimental Protocol: Suzuki Cross-Coupling (Illustrative)

-

Setup : To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1,3-thiazol-2(3H)-one (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent : Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry and Drug Development

The thiazolidinone core is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[16][17] The title compound serves as a trifunctional building block:

-

The Amide N-H : Allows for diversification to probe interactions with biological targets.

-

The C4-Br Bond : Provides a vector for growth into adjacent protein pockets via cross-coupling.

-

The Thiazolidinone Core : Acts as a stable, often bioisosteric replacement for other ring systems.

Derivatives of 4-Bromothiazol-2-one can be used to synthesize novel kinase inhibitors, receptor antagonists, and modulators of various enzymatic pathways, making it a valuable starting material for hit-to-lead and lead optimization campaigns.

Safety and Handling

Based on data from analogous brominated thiazoles, this compound should be handled with care.[18]

-

Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye irritation/damage.[19] May cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PubChem. 4-Bromo-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Communications (RSC Publishing). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Available at: [Link]

-

ResearchGate. Synthesis of 2′-Substituted 4-Bromo-2,4′-bithiazoles by Regioselective Cross-Coupling Reactions. Available at: [Link]

-

PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Available at: [Link]

-

PubChem. 4-Bromothiazole. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

-

Chemistry Steps. Keto Enol Tautomerization. Available at: [Link]

-

National Institutes of Health. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Available at: [Link]

-

ResearchGate. Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. Available at: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

-

YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

PubMed. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Available at: [Link]

-

YouTube. Keto-Enol Tautomerism. Available at: [Link]

-

PubMed Central. Benzo[1,2-d:4,5-d′]bis([4][8][11]thiadiazole) and Its Bromo Derivatives. Available at: [Link]

-

Khan Academy. Keto-enol tautomerization. Available at: [Link]

-

ResearchGate. Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD: cis configuration of enolic form... Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Available at: [Link]

-

National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][18]naphthyrin-5(6H)-one. Available at: [Link]

-

National Institutes of Health. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Available at: [Link]

-

National Institutes of Health. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available at: [Link]

-

ResearchGate. One-pot Synthesis and An Antibacterial Activity of 2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4-one Derivatives... Available at: [Link]

-

PubChem. 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in 4-Bromothiazol-2-ol and Its Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This guide provides a comprehensive technical examination of the tautomeric phenomena observed in 4-bromothiazol-2-ol and its derivatives. We will delve into the structural nuances of the predominant tautomeric forms—the lactam (oxo) and lactim (hydroxy) species—and explore the intricate interplay of electronic, steric, and environmental factors that govern their equilibrium. Through a synthesis of spectroscopic analysis, computational modeling, and mechanistic insights, this document serves as an essential resource for researchers engaged in the design and development of thiazole-based therapeutic agents and functional materials.

Introduction: The Significance of Tautomerism in Thiazole Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Its versatility stems from its unique electronic properties and its capacity for diverse functionalization. A critical, yet often nuanced, aspect of thiazole chemistry is the potential for tautomerism, particularly in derivatives bearing hydroxyl, amino, or thiol groups. Tautomerism is not merely a structural curiosity; it dictates key molecular properties such as pKa, lipophilicity, hydrogen bonding capability, and molecular recognition at biological targets.[1]

For 2-hydroxythiazole derivatives, the principal tautomeric equilibrium exists between the hydroxy (lactim) form and the keto (lactam) form. The position of this equilibrium is highly sensitive to the nature and position of substituents on the thiazole ring, as well as the surrounding environment (e.g., solvent polarity, pH).[1][2] Understanding and predicting the dominant tautomeric form of a given derivative is therefore paramount for rational drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The Tautomeric Landscape of this compound

The parent compound, this compound, can theoretically exist in several tautomeric forms. However, the most significant contributors to the equilibrium are the 4-bromo-1,3-thiazol-2(3H)-one (lactam) and This compound (lactim) forms.

Caption: Prototropic tautomerism in this compound.

The bromine atom at the 4-position plays a crucial role in influencing the electronic distribution within the heterocyclic ring, thereby affecting the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, shifting the equilibrium.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the predominant tautomer and quantifying the equilibrium constant requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and a holistic understanding is best achieved through their synergistic application.

Spectroscopic Characterization

Spectroscopic methods are invaluable for probing the structural features of tautomers in different states of matter.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.[3][4] Key diagnostic signals include:

-

¹H NMR: The chemical shift of the proton attached to the heteroatom (N-H vs. O-H) is highly informative. The position of the C5-H proton signal can also be sensitive to the tautomeric form.

-

¹³C NMR: The chemical shift of the C2 carbon is a critical indicator. A signal in the range of δ 160-170 ppm is characteristic of a carbonyl carbon (lactam form), while a signal further downfield is expected for the C-OH carbon (lactim form).[5][6]

-

¹⁵N NMR: This technique, though less common, provides direct information about the nitrogen environment and can definitively distinguish between the amine and imine forms in related systems.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.

-

The lactam form will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

-

The lactim form will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration.[8][9] The absence or presence of a strong carbonyl absorption is often a clear indicator of the dominant tautomer in the solid state.[10]

-

-

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of the tautomers often occur at different wavelengths. By analyzing the absorption spectra in various solvents, it's possible to observe shifts in the equilibrium.[11][12] For instance, a shift in λmax upon changing solvent polarity can indicate a change in the tautomeric ratio.[5] This technique is particularly useful for studying solvent effects on the equilibrium.[13]

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural information, revealing the precise atomic positions and confirming the dominant tautomer in the solid state.[14][15][16] This technique can definitively identify bond lengths and angles, distinguishing between C=O and C-O bonds, and locating the position of the labile proton.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[17][18] These methods allow for:

-

Geometry Optimization: Determining the lowest energy structures of all possible tautomers.

-

Energy Calculations: Calculating the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models like PCM).[1]

-

Spectroscopic Prediction: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.[19]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is influenced by a confluence of factors.

Caption: Key factors governing the tautomeric equilibrium.

Substituent Effects

The electronic nature of substituents on the thiazole ring can significantly shift the tautomeric equilibrium.[2][20]

-

Electron-withdrawing groups (EWGs): An EWG at the C5 position can increase the acidity of the N-H proton in the lactam form, potentially favoring the lactim tautomer.[20]

-

Electron-donating groups (EDGs): Conversely, an EDG at C5 might stabilize the lactam form.

The effect of substituents on the exocyclic nitrogen atom (in the case of 2-aminothiazole derivatives) also plays a critical role in the analogous amine-imine tautomerism.[2]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the relative stability of the tautomers.[5][6]

-

Polar protic solvents: These solvents can form hydrogen bonds with both the C=O group of the lactam and the O-H group of the lactim, often leading to complex shifts in the equilibrium.

-

Polar aprotic solvents: Solvents like DMSO can stabilize the more polar tautomer. For many keto-enol systems, the keto form is favored in polar aprotic solvents.[5][6]

-

Non-polar solvents: In non-polar solvents, intramolecular hydrogen bonding or the less polar tautomer may be favored.[5]

pH

The pH of the medium can dictate the protonation state of the molecule, thereby influencing the tautomeric equilibrium. In acidic or basic conditions, the molecule can exist in its protonated or deprotonated forms, which will have their own tautomeric preferences.

Experimental Protocols: A Practical Guide

Sample Preparation for Spectroscopic Analysis

Objective: To prepare solutions of this compound derivatives for NMR and UV-Vis analysis in a range of solvents to probe the tautomeric equilibrium.

Materials:

-

This compound derivative

-

Deuterated solvents (for NMR): DMSO-d₆, CDCl₃, Methanol-d₄

-

UV-grade solvents (for UV-Vis): Dichloromethane, Acetonitrile, Ethanol

-

Volumetric flasks, pipettes, NMR tubes, quartz cuvettes

Protocol:

-

NMR Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the compound in approximately 0.6 mL of the desired deuterated solvent in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube. d. Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

UV-Vis Sample Preparation: a. Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like acetonitrile. b. Prepare a series of dilutions in different UV-grade solvents to a final concentration of approximately 10-50 µM. c. Record the UV-Vis absorption spectrum for each solution from 200-600 nm.

Computational Workflow for Tautomer Analysis

Objective: To calculate the relative energies of the lactam and lactim tautomers of a this compound derivative using DFT.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Protocol:

-

Structure Building: Construct the 3D structures of both the lactam and lactim tautomers.

-

Geometry Optimization and Frequency Calculation (Gas Phase): a. Perform a geometry optimization and frequency calculation for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)). b. Confirm that the optimization has converged to a true minimum (i.e., no imaginary frequencies).

-

Solvation Energy Calculation: a. Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in the desired solvent using a continuum solvation model (e.g., PCM).

-

Relative Energy Calculation: a. Calculate the difference in the Gibbs free energies (including solvation effects) between the two tautomers to predict the predominant form in solution.

Caption: DFT workflow for tautomer stability analysis.

Conclusion and Future Directions

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of this equilibrium is indispensable for the rational design of new molecules in drug discovery and materials science. This guide has outlined the key theoretical concepts and practical methodologies for investigating this tautomerism. Future research in this area will likely focus on the development of more accurate predictive models that can account for complex solvent effects and the influence of the microenvironment within a biological receptor site. The continued synergy between advanced spectroscopic techniques and high-level computational methods will be crucial in advancing our ability to harness the tautomeric properties of thiazoles for the creation of novel and effective chemical entities.

References

- An infrared study of rotational isomerism in thiazole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1.

- Valls, N. (1984). Synthesis, Spectroscopy and Tautomeric Study of Thiazoles substituted in positions 2 and 4 by hydroxy, mercto and amino groups. SciSpace.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2017). Semantic Scholar.

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Available at: [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. Available at: [Link]

-

Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. (2016). MDPI. Available at: [Link]

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain.

- Computational study to assign structure, tautomerism, E/Z and s-cis/s-trans isomerism, π-delocalization, partial aromaticity, and the ring size of 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones formed from thiosemicarbazides. Scilit.

- The use of NMR spectroscopy to study tautomerism. (2006). Bohrium.

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Available at: [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]

-

The use of NMR spectroscopy to study tautomerism. (2006). SciSpace. Available at: [Link]

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]

-

Comparison of IR spectra of L Thiazole (black, top left) with 1 (red...). ResearchGate. Available at: [Link]

-

Theoretical study of molecular structure, tautomerism, and geometrical isomerism of N-methyl and N-phenyl substituted cyclic imidazolines, oxalines and thiazolines. Vrije Universiteit Amsterdam. Available at: [Link]

-

Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. Available at: [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]

-

Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. (2014). PubMed. Available at: [Link]

-

The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives. ResearchGate. Available at: [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... ResearchGate. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

-

Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science. Available at: [Link]

-

The X-ray crystallographic structure of 2b shown with displacement ellipsoids. ResearchGate. Available at: [Link]

-

Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Available at: [Link]

-

Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][21]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008). PubMed. Available at: [Link]

-

Quantum chemical studies on protonation of some substituted thiazole derivatives. ResearchGate. Available at: [Link]

-

Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. (2014). The Journal of Organic Chemistry. Available at: [Link]

-

Possible tautomeric forms for title compound 2. ResearchGate. Available at: [Link]

-

Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (2020). The Journal of Chemical Physics. Available at: [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2024). MDPI. Available at: [Link]

-

A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. Available at: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Molecules. Available at: [Link]

-

A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Europe PMC. Available at: [Link]

-

Effect of Different Substituents on Amine-imine Tautomerism of 2-Amino-4-methylthiazole Derivatives. ResearchGate. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Available at: [Link]

-

Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. Available at: [Link]

Sources

- 1. Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An infrared study of rotational isomerism in thiazole-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

The Strategic Utility of 4-Bromothiazol-2-ol: An In-depth Technical Guide for Synthetic Chemists

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the thiazole nucleus holds a privileged position due to its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable, yet often under-explored, derivative: 4-Bromothiazol-2-ol. Its unique combination of a reactive bromine handle for cross-coupling reactions and the versatile 2-hydroxy (or its tautomeric 2-oxo) functionality makes it a powerful synthon for the introduction of the thiazole motif and subsequent molecular diversification.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower chemists in leveraging this building block to its full potential.

Core Concepts: Understanding the Chemical Personality of this compound

Synthesis via the Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the 2-aminothiazole core, a direct precursor to this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[3] For the synthesis of 2-amino-4-bromothiazole, a key intermediate, the reaction would proceed by reacting a suitable α,α-dihalo ketone with thiourea. Subsequent hydrolysis and diazotization can then furnish the desired this compound.

A plausible synthetic route starting from readily available materials is outlined below. The initial step involves the reaction of an appropriate brominated carbonyl compound with thiourea to form the 2-aminothiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-bromothiazole (A Key Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-bromo-carbonyl starting material (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: The crude 2-amino-4-bromothiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

The Crucial Role of Tautomerism: A Gateway to Selective Functionalization

A key feature governing the reactivity of this compound is its existence in a tautomeric equilibrium between the aromatic 2-hydroxy form and the non-aromatic 2-oxo (thiazolin-2-one) form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the thiazole ring.[4]

This tautomerism is the cornerstone of its utility as a building block, as it allows for selective alkylation at either the nitrogen or the oxygen atom, leading to two distinct classes of derivatives.

Strategic Reactions of this compound

The synthetic versatility of this compound stems from its two primary reactive sites: the nucleophilic nitrogen/oxygen of the 2-hydroxy/oxo group and the electrophilic carbon at the C4 position bearing the bromine atom.

N-Alkylation vs. O-Alkylation: A Matter of Controlled Reactivity

The selective alkylation of the ambident nucleophile presented by the this compound tautomers is a critical transformation. The outcome of the reaction (N-alkylation vs. O-alkylation) can be judiciously controlled by the choice of reaction conditions, particularly the base, solvent, and the nature of the alkylating agent.[5][6]

-

N-Alkylation: Generally favored under conditions that promote the formation of the thiazol-2-one tautomer. The use of a strong, non-coordinating base in a polar aprotic solvent often leads to the deprotonation of the nitrogen atom, which is typically more nucleophilic than the oxygen atom.[7]

-

O-Alkylation: Favored under conditions that stabilize the 2-hydroxy tautomer. The use of a weaker base and a less polar solvent can promote alkylation at the oxygen atom.[8]

Table 1: Guiding Principles for Selective Alkylation

| Product | Favored Conditions | Rationale |

| N-Alkylated Product | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF) | Promotes formation of the more nucleophilic nitrogen anion of the thiazol-2-one tautomer. |

| O-Alkylated Product | Weaker base (e.g., K₂CO₃), Less polar solvent (e.g., Acetone, CH₂Cl₂) | Favors the 2-hydroxy tautomer and reaction at the oxygen atom. |

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds.[9]

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the C4 position of the thiazole ring and various organoboron reagents (boronic acids or esters).[10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling enables the direct installation of a terminal alkyne at the C4 position of the thiazole ring, providing a valuable entry point for further transformations such as click chemistry or the synthesis of extended π-systems.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[13]

Table 2: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF/H₂O | 80-120 | 70-95 |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 | 65-90 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 90-110 | 60-85 |

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the thiazole ring.[4][14] This reaction is of great importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Application in Drug Discovery: The Synthesis of Thiopeptide Antibiotics

A compelling example of the strategic importance of bromothiazole building blocks is in the synthesis of thiopeptide antibiotics.[15][16] These complex natural products exhibit potent activity against a range of drug-resistant bacteria.[17] The intricate structures of thiopeptides are rich in thiazole and modified amino acid residues. Synthetic routes towards these molecules often rely on the use of functionalized thiazole precursors, where a bromine atom serves as a key handle for fragment coupling via Suzuki-Miyaura or other cross-coupling reactions.[10]

The 4-bromothiazole moiety, derivable from this compound, can be incorporated into larger fragments that are then assembled to construct the macrocyclic core of these antibiotics. The ability to perform late-stage functionalization via cross-coupling reactions on the bromothiazole unit is a significant advantage in the total synthesis and analog development of these promising therapeutic agents.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound represents a highly versatile and strategically valuable building block for organic synthesis. Its unique combination of a tunable reactive center at the 2-position, governed by tautomerism, and a readily functionalizable bromine atom at the 4-position provides chemists with a powerful tool for the construction of complex, biologically relevant molecules. By understanding the principles of its synthesis and reactivity, and by judiciously applying modern cross-coupling methodologies, researchers can unlock the full potential of this synthon in their drug discovery and development endeavors. The insights and protocols provided in this guide are intended to serve as a solid foundation for the innovative application of this compound in the synthesis of the next generation of therapeutics.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Ciufolini, M. A.; et al. Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC, 2014. Available from: [Link]

-

El-Sayed, N. N. E.; et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, 2017. Available from: [Link]

-

Bramley, S. E.; et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987. Available from: [Link]

-

Nicolaou, K. C.; et al. Therapies from Thiopeptides. PMC, 2023. Available from: [Link]

-

Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube, 2020. Available from: [Link]

-

MDPI. Thiopeptide Antibiotics: Retrospective and Recent Advances. Available from: [Link]

-

G, S.; et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC, 2019. Available from: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Available from: [Link]

-

National Center for Biotechnology Information. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications. Available from: [Link]

-

ResearchGate. Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Available from: [Link]

-

Geronikaki, A.; et al. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC, 2019. Available from: [Link]

-

Chem-Impex. 4-Bromothiazole. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Selective O-Alkylation Reaction Screen. Available from: [Link]

-

Birkinshaw, T. N.; et al. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 2020. Available from: [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

-

datapdf.com. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2- ketothiazoles. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

-

Semantic Scholar. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available from: [Link]

-

National Center for Biotechnology Information. Bioinformatic expansion and discovery of thiopeptide antibiotics. Available from: [Link]

-

Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

National Center for Biotechnology Information. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]

-